4-(Diethoxymethylsilyl)butyric acid is a chemical compound with the molecular formula CHOSi and a molecular weight of 220.34 g/mol. It is classified as an organosilicon compound due to the presence of a silicon atom in its structure, specifically as a silyl derivative of butyric acid. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and materials science.
The compound is commercially available and can be sourced from chemical suppliers such as BenchChem, which provides detailed specifications and purchasing options for research purposes.
4-(Diethoxymethylsilyl)butyric acid falls under the category of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. It also contains a carboxylic acid functional group, categorizing it as a carboxylic acid derivative.
The synthesis of 4-(Diethoxymethylsilyl)butyric acid typically involves the reaction of butyric acid derivatives with diethoxymethylsilane. One widely used method is the hydrosilylation of 4-butenyl butyrate with diethoxymethylsilane in the presence of a platinum catalyst.
The molecular structure of 4-(Diethoxymethylsilyl)butyric acid includes a butyric acid backbone attached to a diethoxymethylsilyl group. The structural formula can be expressed in several notations:
Property | Value |
---|---|
CAS Number | 85554-75-2 |
Molecular Formula | CHOSi |
Molecular Weight | 220.34 g/mol |
InChI | InChI=1S/C9H20O4Si/c1-4-12-14(3,13-5-2)8-6-7-9(10)11/h4-8H2,1-3H3,(H,10,11) |
4-(Diethoxymethylsilyl)butyric acid can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(Diethoxymethylsilyl)butyric acid involves its ability to interact with various molecular targets through its silyl and carboxylic acid groups. The silyl group forms stable bonds with silicon-based materials, while the carboxylic acid group engages in hydrogen bonding and ionic interactions. These properties allow the compound to modify surfaces and interfaces effectively, making it valuable for applications such as coatings and adhesives.
The physical properties include:
Relevant chemical properties encompass:
4-(Diethoxymethylsilyl)butyric acid has diverse applications across various scientific fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3